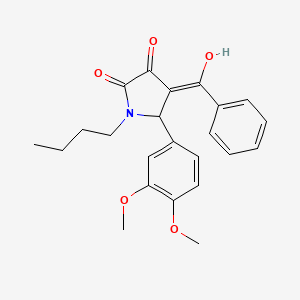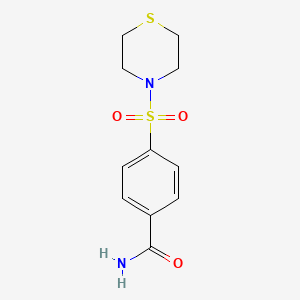![molecular formula C16H20Cl2N2O2 B5318268 1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)
1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to possess neuroprotective properties and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various preclinical studies. However, this compound has some limitations, including its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine. Some of these directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the toxicity of this compound in in vivo models.
4. Investigation of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of novel analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. This compound has shown potent anticancer, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Additionally, the potential applications of this compound in the treatment of other diseases should be investigated.
Synthesemethoden
1-Allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. The second step involves the reaction of 2-(2,4-dichlorophenoxy)propanol with piperazine to form 1-(2,4-dichlorophenoxy)-4-piperazin-1-ylpropan-2-ol. The final step involves the reaction of 1-(2,4-dichlorophenoxy)-4-piperazin-1-ylpropan-2-ol with allylchloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to possess anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-3-6-19-7-9-20(10-8-19)16(21)12(2)22-15-5-4-13(17)11-14(15)18/h3-5,11-12H,1,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNMVTVDIPPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)
![4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)
![1'-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5318229.png)

![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)
![6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5318248.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)